1-Indanol chemical properties and structure
1-Indanol chemical properties and structure
An In-depth Technical Guide to 1-Indanol (B147123): Chemical Properties and Structure
Abstract
1-Indanol, a secondary aromatic alcohol derived from indane, serves as a significant building block in organic synthesis and as a precursor in the development of pharmaceutical agents and chiral ligands.[1][2] Its structure, featuring a hydroxyl group on the five-membered ring fused to a benzene (B151609) ring, imparts specific chemical reactivity and physicochemical properties. This document provides a comprehensive overview of the chemical structure, properties, experimental protocols, and key applications of 1-indanol, intended for researchers and professionals in chemistry and drug development.
Chemical Structure and Identifiers
1-Indanol, systematically named 2,3-dihydro-1H-inden-1-ol, is a chiral molecule existing as two enantiomers, (R)- and (S)-1-indanol, as well as a racemic mixture.[3][4] The core structure consists of a bicyclic system where a cyclopentanol (B49286) ring is fused to a benzene ring.[1]
Table 1: Chemical Identifiers for 1-Indanol
| Identifier | Value | Reference |
| IUPAC Name | 2,3-dihydro-1H-inden-1-ol | [3][5] |
| Synonyms | (±)-1-Indanol, Indan-1-ol, 1-Hydroxyindan | [2][6][7] |
| Molecular Formula | C₉H₁₀O | [3][5][8] |
| Molecular Weight | 134.18 g/mol | [4][7] |
| CAS Number | 6351-10-6 (Racemic) | [1][3][6] |
| 697-64-3 ((R)-(-)-enantiomer) | ||
| 25501-32-0 ((S)-(+)-enantiomer) | [9] | |
| InChI | 1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | [3][4] |
| InChIKey | YIAPLDFPUUJILH-UHFFFAOYSA-N (Racemic) | [5][10] |
| SMILES | OC1CCc2ccccc12 | [4][10] |
Physicochemical Properties
1-Indanol is a white to slightly yellow crystalline solid under standard conditions.[1][5] Its properties are summarized in Table 2.
Table 2: Physicochemical Data for (±)-1-Indanol
| Property | Value | Reference |
| Appearance | White to slightly yellow crystalline solid | [1][5][11] |
| Melting Point | 50-54 °C | [2][6] |
| Boiling Point | 128 °C @ 12 mmHg | [1][2] |
| 220 °C @ 760 mmHg | [10][11] | |
| Density | ~1.16 - 1.2 g/cm³ | [5][11] |
| Solubility | Water (10 g/L at 20°C), ethanol, benzene | [1][2][12] |
| Flash Point | > 145 °C | [2][6] |
| pKa (Predicted) | 14.23 ± 0.20 | [2] |
| LogP | 1.5 - 1.67 | [3][13] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-indanol.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are well-characterized for 1-indanol, providing detailed information about its hydrogen and carbon framework.[3][14]
-
Infrared (IR) Spectroscopy: The IR spectrum of 1-indanol prominently features a broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Chiral-sensitive aggregation has been studied using FTIR spectroscopy.[1][2]
-
Mass Spectrometry (MS): Mass spectral data, including from GC-MS analysis, is available and confirms the molecular weight of 134.18 g/mol .[3]
Reactivity and Chemical Behavior
1-Indanol exhibits reactivity typical of a secondary alcohol.
-
Oxidation: It can be oxidized to its corresponding ketone, 1-indanone (B140024). Transfer dehydrogenation of 1-indanol over a heterogeneous palladium catalyst has been investigated.[1]
-
Ligand Synthesis: Derivatives of 1-indanol serve as efficient ligands in catalytic processes, such as the palladium-catalyzed asymmetric Heck reaction.[1][2]
-
Stability: The compound is stable under normal laboratory conditions.[6]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[6]
-
Hazardous Decomposition: Upon combustion, it may produce carbon monoxide and carbon dioxide.[6]
Experimental Protocols
Synthesis of (±)-1-Indanol via Reduction of 1-Indanone
1-Indanol is commonly synthesized by the chemical reduction of 1-indanone.[4] The following protocol is a general method for the borane (B79455) reduction of ketones, adaptable for this transformation.
Methodology:
-
Reaction Setup: A solution of 1-indanone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in THF (approximately 1.3 equivalents) is added dropwise to the stirred 1-indanone solution.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent like hexanes/ethyl acetate (B1210297).[15]
-
Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding 1 M aqueous HCl. The mixture is stirred for an additional 30 minutes at room temperature to ensure the complete hydrolysis of borane complexes.[16]
-
Workup and Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed sequentially with 1 M aqueous HCl, water, and brine.[16]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[16]
Purification
The crude 1-indanol can be purified to high homogeneity using standard laboratory techniques.
-
Column Chromatography: Purification can be achieved via silica (B1680970) gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
Recrystallization: As a crystalline solid, 1-indanol can be purified by recrystallization from an appropriate solvent system.
-
Preparative TLC: For small-scale purification, preparative thin-layer chromatography using chloroform (B151607) or a hexanes/ethyl acetate mixture as the mobile phase is a viable option.[16]
Chiral Analysis
To determine the enantiomeric excess (ee) of chiral 1-indanol, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed.
-
Methodology: A chiral column, such as a Daicel Chiralcel OD-H, is used. The mobile phase is typically a mixture of an alkane and an alcohol, for example, 5% 2-propanol in hexane, with a defined flow rate (e.g., 0.5 mL/min).[16] The two enantiomers will exhibit different retention times (tR), allowing for their quantification and the calculation of ee.
Visualizations
Caption: Synthetic pathway of 1-Indanol from 3-phenylpropanoic acid.
Caption: General experimental workflow for 1-indanol synthesis and purification.
Applications
1-Indanol is a valuable intermediate in several areas of chemical science.
-
Pharmaceutical Synthesis: It is utilized as a key intermediate in the synthesis of various drug molecules.[1][11][12] Notably, related structures like cis-aminoindanol are critical components of HIV protease inhibitors such as Indinavir (Crixivan®).[17]
-
Asymmetric Catalysis: Chiral derivatives of 1-indanol are employed as ligands for transition metal catalysts, facilitating enantioselective reactions.[2]
-
Research and Development: It serves as a versatile building block for constructing more complex molecules in synthetic organic chemistry.[12]
References
- 1. 1-INDANOL | 6351-10-6 [chemicalbook.com]
- 2. Cas 6351-10-6,1-INDANOL | lookchem [lookchem.com]
- 3. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indanol - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. kmpharma.in [kmpharma.in]
- 9. (S)-(+)-1-Indanol - Safety Data Sheet [chemicalbook.com]
- 10. 1-indanol [stenutz.eu]
- 11. echemi.com [echemi.com]
- 12. guidechem.com [guidechem.com]
- 13. guidechem.com [guidechem.com]
- 14. 1-INDANOL(6351-10-6) 1H NMR spectrum [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
